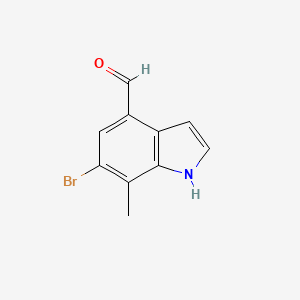
Lenalidomide-PEG3-C2-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-PEG3-C2-azide is a functionalized cereblon ligand used primarily in the field of targeted protein degradation. It incorporates an E3 ligase ligand with a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to target protein ligands . This compound is a valuable tool in the development of proteolysis-targeting chimeras (PROTACs), which are used in research and development to degrade specific proteins within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG3-C2-azide involves multiple steps, starting with the preparation of lenalidomide, followed by the attachment of the PEG linker and the azide group. The key steps include:
Bromination: The bromination of methyl 2-methyl-3-nitrobenzoate in the presence of a chlorine-free solvent like methyl acetate.
Cyclization: The cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidinedione to form the lenalidomide nitro precursor.
Reduction: The reduction of the nitro group using iron powder and ammonium chloride.
PEGylation: The attachment of the PEG linker to lenalidomide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental safety. Key considerations include the use of green chemistry principles, such as avoiding hazardous solvents and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-PEG3-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine.
Conjugation Reactions: The PEG linker allows for conjugation to various biomolecules, enhancing solubility and stability.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry reactions involving the azide group.
Reducing Agents: Such as iron powder and ammonium chloride for the reduction of nitro groups.
Solvents: Methyl acetate for bromination and dimethylformamide (DMF) for cyclization reactions
Major Products Formed
Applications De Recherche Scientifique
Lenalidomide-PEG3-C2-azide is widely used in scientific research, particularly in the development of PROTACs. Its applications include:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways and the development of targeted therapies.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the production of research reagents and tools for drug discovery.
Mécanisme D'action
Lenalidomide-PEG3-C2-azide exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome . The PEG linker and azide group enable the conjugation of lenalidomide to various target ligands, enhancing its versatility in targeting different proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide-4’-PEG3-azide: Another functionalized cereblon ligand with similar properties.
Amino-PEG3-azide: A bifunctional PEG linker containing an amino group and an azide group.
Uniqueness
Lenalidomide-PEG3-C2-azide is unique due to its specific combination of lenalidomide, PEG linker, and azide group, which allows for targeted protein degradation through PROTAC technology . Its ability to conjugate with various ligands makes it a versatile tool in research and drug development .
Propriétés
Formule moléculaire |
C21H28N6O6 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
3-[7-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C21H28N6O6/c22-26-24-7-9-32-11-13-33-12-10-31-8-6-23-17-3-1-2-15-16(17)14-27(21(15)30)18-4-5-19(28)25-20(18)29/h1-3,18,23H,4-14H2,(H,25,28,29) |
Clé InChI |
VTBUBJKNPABXBX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-N-(2-(4-(1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14759576.png)
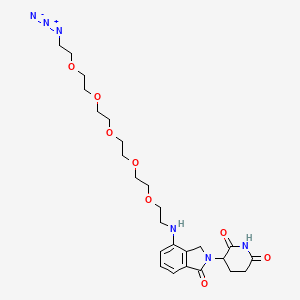
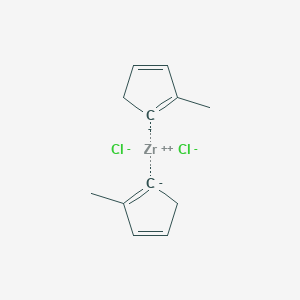
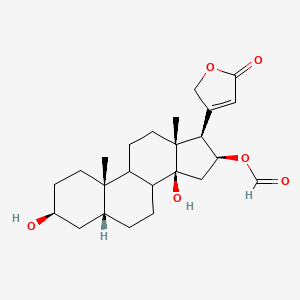
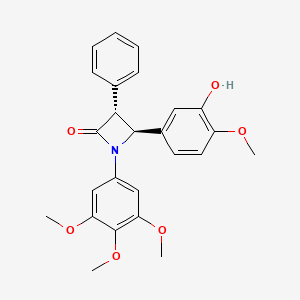
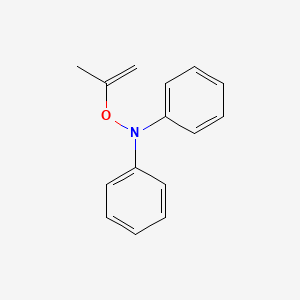
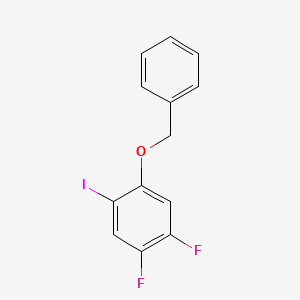
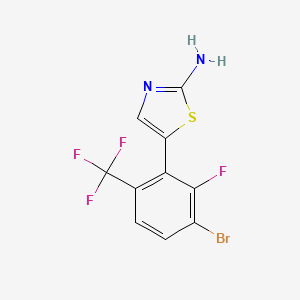
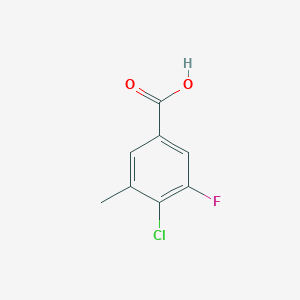

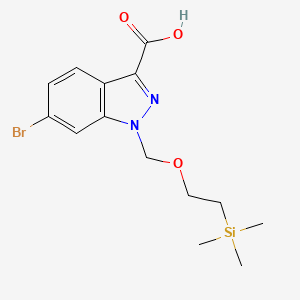
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)
